
Benzyl carbamate
Overview
Description
Benzyl carbamate (C₈H₉NO₂, molecular weight 151.16 g/mol, CAS 621-84-1) is a carbamate derivative characterized by a benzyl group attached to a carbamate functional group (-O(CO)NH₂). Its IUPAC name is benzyloxycarbonylamine, and it is alternatively referred to as benzyl urethane or carbobenzoxy amine. The compound is widely utilized in organic synthesis as a protective group for amines due to its stability under acidic conditions and ease of removal via hydrogenolysis .
Preparation Methods
Traditional Synthetic Approaches
Chloroformate-Ammonia Reaction
The classical method involves reacting benzyl chloroformate with aqueous ammonia. Benzyl chloroformate is added dropwise to cold ammonia water (density: 0.90 g/cm³) under vigorous stirring. After 30 minutes at room temperature, the precipitate is filtered, washed, and dried to yield benzyl carbamate . While straightforward, this method faces challenges:
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Safety concerns due to exothermic ammonia release.
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Moderate yields (70–80%) attributed to side reactions forming urea derivatives .
Urethane-Benzyl Alcohol Transesterification
An alternative route employs urethane (ethyl carbamate) and benzyl alcohol in toluene, catalyzed by tripropoxy aluminum. The reaction proceeds via nucleophilic substitution, with urethane’s ethoxy group replaced by benzyl alcohol . Key limitations include:
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Solvent dependency : Toluene necessitates post-reaction separation.
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Urethane cost (∼$10.00/5g) , rendering the method economically unviable for large-scale production.
Modern Catalytic Methods
Urea-Benzyl Alcohol Alcoholysis
Recent advancements focus on urea as a low-cost precursor (∼$5.00/100g) . In the presence of mixed-metal oxide catalysts, urea undergoes alcoholysis with benzyl alcohol under reduced pressure (0.2–0.8 atm) at 140–180°C .
Catalyst Design and Performance
The patented catalyst comprises alumina-supported binary metal oxides (e.g., Fe₂O₃-TiO₂, NiO-TiO₂) . Key parameters include:
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Active component loading : 5–15 wt.% on γ-Al₂O₃.
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Calcination conditions : 300–700°C in air/nitrogen.
Table 1: Catalyst Performance in Urea Alcoholysis
Catalyst | Temp (°C) | Pressure (atm) | Urea Conversion (%) | Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
Fe-Ti/Al₂O₃ | 170 | 0.6 | 96 | 95 | 91 |
Ni-Ti/Al₂O₃ | 150 | 0.4 | 100 | 90 | 90 |
Data source: Patent CN102553598A .
The Fe-Ti/Al₂O₃ system achieves near-quantitative urea conversion (96–100%) and selectivity ≥90% . The atom economy is 100%, as ammonia—the sole byproduct—is recyclable for urea synthesis .
Process Advantages
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Catalyst recyclability : Retains activity for ≥5 cycles without regeneration .
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Scalability : Demonstrated in 10L reactors with 90% isolated yield .
Emerging Methodologies
Microwave-Assisted Synthesis
A 2020 protocol employs microwave irradiation (130°C, 30 minutes) to condense 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid with substituted anilines in chlorobenzene . While achieving 85–92% yields, this method is limited to specialized derivatives and lacks industrial scalability .
Acid-Catalyzed Condensation with Glyoxal
A 2023 study explored condensing this compound with glyoxal (2:1 ratio) in polar solvents (e.g., DMSO, ethanol) . Despite forming caged hexaazaisowurtzitane analogs, competing side reactions (e.g., oligomerization) limit yields to <30% .
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
Method | Reactants | Catalyst | Temp (°C) | Yield (%) | Cost ($/kg) | Scalability |
---|---|---|---|---|---|---|
Chloroformate-Ammonia | Benzyl chloroformate + NH₃ | None | 25 | 70–80 | 1,000 | Low |
Urethane-Alcohol | Urethane + BnOH | Tripropoxy Al | 110 | 75–85 | 800 | Moderate |
Urea-Alcohol | Urea + BnOH | Fe-Ti/Al₂O₃ | 170 | 90–95 | 50 | High |
Microwave | Carbamic acid derivative | PCl₃ | 130 | 85–92 | 300 | Low |
Industrial-Scale Optimization
Reaction Engineering
The urea-alcoholysis method dominates industrial applications due to:
Environmental Impact
Chemical Reactions Analysis
Types of Reactions: Benzyl carbamate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce benzyl alcohol and carbamic acid.
N-Alkylation: The compound can be N-alkylated to form N-substituted carbamates.
Deprotection: The benzyl group can be removed using catalytic hydrogenation or Lewis acids.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas (H₂) are commonly used for the deprotection of this compound.
Lewis Acids: Compounds like boron trifluoride (BF₃) can also be used for deprotection.
Major Products Formed:
Benzyl Alcohol: Formed during the hydrolysis of this compound.
N-Substituted Carbamates: Formed during N-alkylation reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
Benzyl carbamate derivatives have been extensively studied for their potential as therapeutic agents. The carbamate group is known for enhancing the pharmacological properties of compounds, making it a valuable motif in drug design. For instance, this compound has been incorporated into various drug formulations aimed at inhibiting cholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's.
- Case Study: Cholinesterase Inhibition
A study evaluated a series of benzene-based carbamates for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited significant inhibitory potency, suggesting their potential as therapeutic agents for cognitive disorders .
1.2 Anticancer Activity
Recent research has highlighted the anticancer potential of this compound derivatives. Modifications to the this compound structure have resulted in compounds with enhanced cytotoxicity against various cancer cell lines.
- Case Study: Antitumor Activity
A derivative of this compound demonstrated a 12-fold increase in potency compared to its parent compound when tested against specific cancer cells. This underscores the importance of structural modifications in improving therapeutic efficacy .
Organic Synthesis
2.1 Peptide Synthesis
This compound is widely used as a protecting group for amines during peptide synthesis. Its stability under various reaction conditions allows for selective deprotection, facilitating the synthesis of complex peptides.
- Data Table: Common Protecting Groups
Protecting Group | Stability | Deprotection Method |
---|---|---|
This compound | High | Acidic conditions |
Boc (tert-butoxycarbonyl) | Moderate | Acidic conditions |
Fmoc (9-fluorenylmethoxycarbonyl) | Moderate | Basic conditions |
2.2 Synthesis Methodologies
Innovative methodologies utilizing this compound have been developed for synthesizing various organic compounds. For example, recent studies have explored its use in transcarbamation reactions, converting benzyl carbamates to amides efficiently using potassium carbonate in alcohols .
Agricultural Applications
This compound derivatives have shown promise as agrochemicals, particularly as insecticides and acaricides. Their effectiveness against pests has been documented in several studies.
- Case Study: Insecticidal Activity
Research on ethyl benzyl carbamates revealed significant efficacy against resistant tick populations, achieving over 99% efficacy in field trials . This highlights the potential of this compound derivatives in pest management strategies.
Material Science
Recent advancements have seen the application of this compound in material science, particularly in the development of membranes with selective permeability properties.
Mechanism of Action
The mechanism of action of benzyl carbamate involves its role as a protecting group for amines. The benzyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of primary amines . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and stability under different conditions .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Benzyl carbamate’s reactivity and applications are influenced by its structure, particularly the benzyl group’s π-electron system and the carbamate’s hydrogen-bonding capacity. Key comparisons with structurally analogous carbamates include:
Table 1: Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (LogP)* |
---|---|---|---|---|
This compound | C₈H₉NO₂ | 151.16 | Benzyl, carbamate | 1.21 (predicted) |
Benzyl (2-hydroxyphenyl)carbamate | C₁₄H₁₃NO₃ | 243.26 | Benzyl, carbamate, phenol | 2.35 (experimental) |
Fluorinated this compound (5) | C₂₁H₁₆F₂N₂O₄ | 398.36 | Benzyl, carbamate, difluorophenyl | 2.10 (logk) |
Fluorinated this compound (8) | C₂₁H₁₅F₃N₂O₄ | 416.35 | Benzyl, carbamate, trifluorophenyl | 3.45 (logk) |
*Lipophilicity data from experimental (logk) and predicted values .
Key Observations :
- Electron-Withdrawing Groups: Fluorinated derivatives (e.g., compound 8) exhibit higher lipophilicity than non-fluorinated analogs due to increased hydrophobic interactions .
- Hydrogen Bonding: Benzyl (2-hydroxyphenyl)carbamate’s phenolic -OH group enhances solubility but reduces membrane permeability compared to this compound .
Reactivity in Condensation Reactions
This compound demonstrates unique reactivity in acid-catalyzed condensations with glyoxal, forming cyclic products like N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol (yield: 70–85% in AcOH). By contrast, other carbamates (e.g., ethyl carbamate) undergo hydrolysis under similar acidic conditions.
Table 2: Condensation Reaction Outcomes in Polar Solvents
Solvent | Product Formed | Yield (%) | Key Side Reactions |
---|---|---|---|
AcOH | Cyclic dioxane (2) | 70–85 | Minimal hydrolysis |
H₂SO₄/AcOEt | Linear diol (3) | 60–75 | Re-esterification |
DMSO | No reaction | 0 | Solvent deactivation |
CH₂Cl₂ | Hydrolysis byproduct (8) | <10 | Precipitation of intermediates |
Critical Insights :
- Solvent Acidity : Higher acidity (e.g., H₂SO₄) promotes secondary amide formation but risks side reactions like re-esterification .
- Solvent Polarity : Aprotic solvents (e.g., DMSO) deactivate the reaction by stabilizing intermediates, unlike polar protic solvents (e.g., AcOH) .
Table 3: Inhibitory Activity of Select Carbamates
Compound | Target | IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
---|---|---|---|
This compound derivative (5k) | BChE | 4.33 | 34 |
This compound derivative (5j) | BChE | 6.57 | 10 |
Rivastigmine (reference) | BChE | 38.2 | 1.5 |
Benzyl (3-hydroxyphenyl)carbamate | AChE | 36.05 | 0.62 |
Mechanistic Insights :
- BChE Selectivity : Derivatives with sulfonamide substituents (e.g., 5k) achieve 9-fold higher BChE inhibition than rivastigmine via π-π stacking with Phe329 and hydrogen bonding with Thr120 .
- AChE Limitations : Unsubstituted this compound shows weak AChE inhibition (IC₅₀ > 100 µM), whereas electron-deficient analogs (e.g., nitro-substituted) improve activity marginally .
Lipophilicity and Pharmacokinetic Properties
Lipophilicity, quantified via logP/logD, significantly impacts bioavailability:
Table 4: Lipophilicity Trends in Benzyl Carbamates
Compound | logk | logD₇.₄ | Predicted logP |
---|---|---|---|
This compound | 1.21 | 1.15 | 1.25 |
Benzyl {4-[(2,6-difluorophenyl)carbamoyl]phenyl}carbamate (5) | 2.10 | 2.05 | 2.30 |
Benzyl {3-hydroxy-4-[(3,4,5-trifluorophenyl)carbamoyl]phenyl}carbamate (8) | 3.45 | 3.40 | 3.60 |
Notable Trends:
Biological Activity
Benzyl carbamate is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of this compound
This compound, also known as phenyl carbamate, is an organic compound characterized by the presence of a benzyl group attached to a carbamate functional group. Its chemical structure can be represented as follows:
where R can be various substituents. This compound has shown promise in the inhibition of specific enzymes, particularly cholinesterases, and has potential applications in treating conditions such as Alzheimer's disease and tuberculosis.
Cholinesterase Inhibition
One of the primary biological activities of this compound derivatives is their ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission.
- Selectivity and Potency : Research indicates that certain this compound derivatives exhibit significantly higher selectivity for BChE compared to AChE. For instance, a study identified benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate as having an IC50 value of 4.33 µM against BChE, making it approximately 9-fold more effective than rivastigmine, a clinically used AChE inhibitor .
Antitubercular Activity
This compound derivatives have also been investigated for their antitubercular properties. A series of 3-benzyl-5-hydroxyphenylcarbamates demonstrated potent inhibitory activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL . Notably, compound 3l exhibited significant in vivo efficacy in a mouse model infected with M. tuberculosis, indicating its potential as a therapeutic agent .
Study on Cholinesterase Inhibition
A comprehensive study evaluated various this compound derivatives for their cholinesterase inhibitory activities. The findings are summarized in the table below:
Compound ID | Structure | IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
5k | Structure | 4.33 | 34 |
5j | Structure | 6.57 | 10 |
5c | Structure | 8.52 | 10 |
These compounds were noted for their strong preferential inhibition of BChE over AChE, which is critical for developing selective therapies for neurodegenerative diseases .
Antitubercular Efficacy
Another pivotal study focused on the antitubercular activity of this compound derivatives. The results indicated that:
Properties
IUPAC Name |
benzyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDIJCNWFYVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211159 | |
Record name | Benzyl carbamate | |
Source | EPA DSSTox | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-84-1 | |
Record name | Benzyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl carbamate | |
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Record name | 621-84-1 | |
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Record name | Benzyl carbamate | |
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Record name | Benzyl carbamate | |
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Retrosynthesis Analysis
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